molecular formula C20H18N2O8S B3629109 4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

Cat. No.: B3629109
M. Wt: 446.4 g/mol
InChI Key: GDABYVNULDNALV-UHFFFAOYSA-N
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Description

4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is a complex organic compound with the molecular formula C20H18N2O8S It is characterized by the presence of a propylsulfonyl group attached to a benzyl ring, which is further connected to a nitro-substituted isoindoline moiety

Preparation Methods

The synthesis of 4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propylsulfonylbenzyl Intermediate: This step involves the sulfonation of benzyl chloride with propylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Isoindoline Derivative: The propylsulfonylbenzyl intermediate is then reacted with an isoindoline derivative, which has been nitrated and protected, to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the propylsulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted benzyl derivatives.

Scientific Research Applications

4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The propylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar compounds to 4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate include:

    4-(Benzylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate: This compound has a benzylsulfonyl group instead of a propylsulfonyl group.

    4-(Methylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate: This compound has a methylsulfonyl group instead of a propylsulfonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-propylsulfonylphenyl)methyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O8S/c1-2-10-31(28,29)14-8-6-13(7-9-14)12-30-17(23)11-21-19(24)15-4-3-5-16(22(26)27)18(15)20(21)25/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDABYVNULDNALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 2
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4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 5
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4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 6
Reactant of Route 6
4-(Propylsulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

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